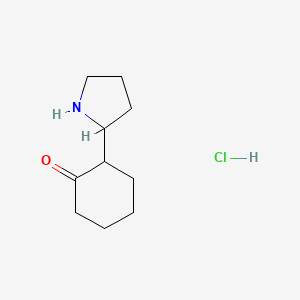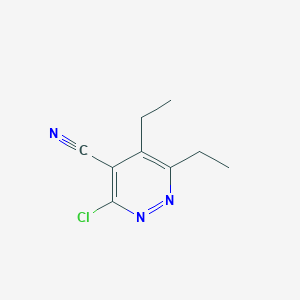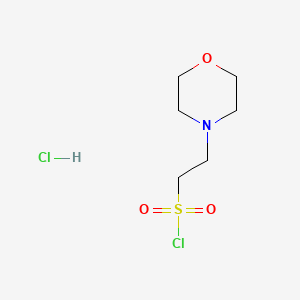
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride
描述
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride is a useful research compound. Its molecular formula is C6H13Cl2NO3S and its molecular weight is 250.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound contains amorpholine group , known for its nucleophilic character due to the lone pair on the nitrogen atom, and a sulfonyl chloride group , a reactive electrophilic center due to the positive charge on the sulfur atom. These groups can interact with various biological targets, particularly proteins and enzymes that have complementary reactive sites.
Mode of Action
The mode of action of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride involves nucleophilic substitution and hydrolysis . The electrophilic sulfonyl chloride group (SO2Cl) is susceptible to attack by nucleophiles. Depending on the reaction conditions, the chloride ion (Cl-) can be replaced by various nucleophiles, leading to the formation of new sulfonamide derivatives. In the presence of water, the sulfonyl chloride group can undergo hydrolysis, resulting in the formation of a sulfonic acid and hydrochloric acid.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C This suggests that the compound’s reactivity and stability could be affected by factors such as temperature, atmospheric composition, and pH
生化分析
Biochemical Properties
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride plays a significant role in biochemical reactions due to its electrophilic sulfonyl chloride group. This group is highly reactive and can undergo nucleophilic substitution reactions with various biomolecules, including enzymes and proteins. For instance, it can react with amino groups in proteins to form sulfonamide derivatives, which can alter the protein’s function and activity. Additionally, the morpholine ring in this compound can interact with nucleophilic sites on biomolecules, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways by modifying key proteins involved in signal transduction. For example, it may inhibit or activate enzymes that regulate cellular metabolism, leading to changes in energy production and utilization. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the sulfonyl chloride group can undergo hydrolysis, resulting in the formation of sulfonic acid and hydrochloric acid, which can further influence biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored under inert atmosphere at low temperatures (2-8°C). It can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid and hydrochloric acid. Long-term exposure to this compound may result in cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. For instance, high doses may cause toxicity or adverse effects, such as respiratory irritation or skin burns. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The sulfonyl chloride group can react with nucleophilic sites on enzymes, leading to the formation of sulfonamide derivatives. These interactions can alter enzyme activity and influence metabolic flux, resulting in changes in metabolite levels. Additionally, the morpholine ring can participate in nucleophilic substitution reactions, further affecting metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to transport proteins may facilitate its uptake into cells, while interactions with intracellular proteins can affect its distribution within the cytoplasm or organelles .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can influence its activity and function, as it may interact with different biomolecules in various subcellular environments .
属性
IUPAC Name |
2-morpholin-4-ylethanesulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S.ClH/c7-12(9,10)6-3-8-1-4-11-5-2-8;/h1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKSQHXTOZQESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316220-24-2 | |
| Record name | 2-(morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


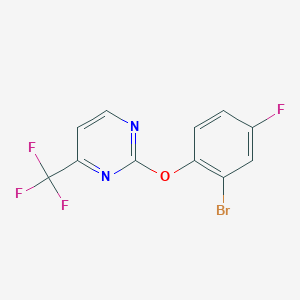
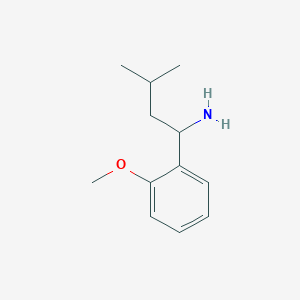

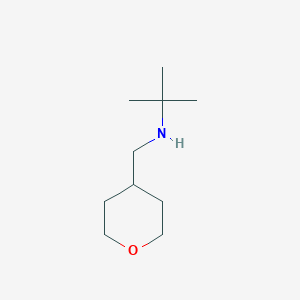
![5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1457312.png)
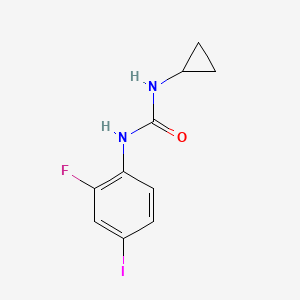
![5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457317.png)
![3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457318.png)
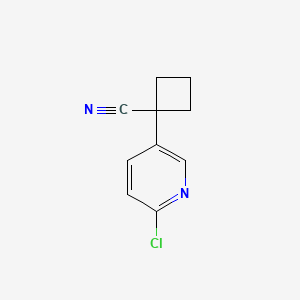
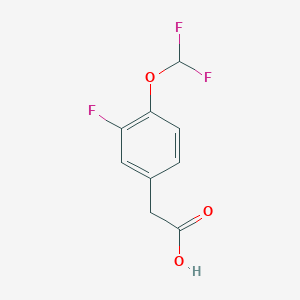
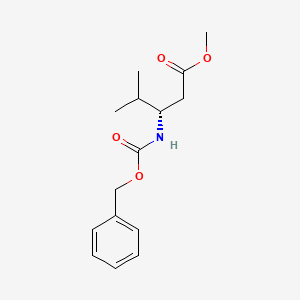
![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1457324.png)
